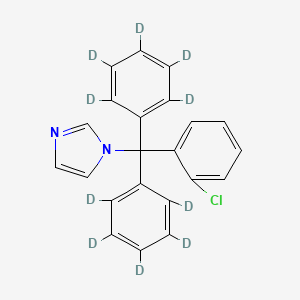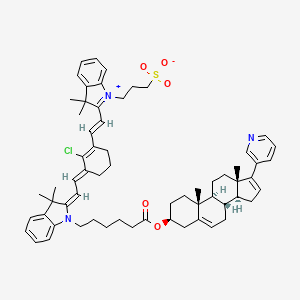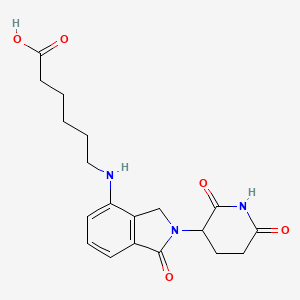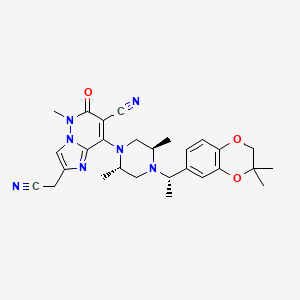
Triapine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This enzyme is crucial for DNA synthesis and repair, making Triapine a significant compound in cancer research and treatment . Triapine has been investigated in multiple clinical trials for its potential to treat various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous medium under reflux conditions . The product is then purified through recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the desired purity .
Industrial Production Methods
Industrial production of Triapine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems, such as preparative HPLC, ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Triapine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Triapine can be oxidized electrochemically or using liver microsomes.
Reduction: Triapine can be reduced using common reducing agents like sodium borohydride.
Substitution: Triapine can undergo substitution reactions, particularly at the thiosemicarbazone moiety, using various nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated metabolites, hydroxylated derivatives, and substituted thiosemicarbazones .
Aplicaciones Científicas De Investigación
Triapine has a wide range of scientific research applications:
Mecanismo De Acción
Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis . Triapine binds to the iron-containing active site of the enzyme, preventing the formation of the tyrosyl radical necessary for its catalytic activity . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making Triapine effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Triapine is part of the α-N-heterocyclic thiosemicarbazones family, which includes several other compounds with similar structures and functions . Some of the similar compounds include:
Hydroxyurea: Another ribonucleotide reductase inhibitor, but Triapine is 100–1000-fold more potent.
Dimethylated Thiosemicarbazones: These compounds have nanomolar inhibitory concentrations but differ in their metabolic pathways and cytotoxicity profiles.
Amidrazones and Semicarbazones: These compounds undergo different metabolic reactions compared to Triapine, such as oxidative desulfuration.
Triapine’s uniqueness lies in its strong iron-chelating ability, which enhances its inhibitory effect on ribonucleotide reductase and its potential to overcome resistance seen with other inhibitors like hydroxyurea .
Propiedades
Fórmula molecular |
C7H10ClN5S |
|---|---|
Peso molecular |
231.71 g/mol |
Nombre IUPAC |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+; |
Clave InChI |
VCIFBCIFIYJMDO-SODSUQDMSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl |
SMILES canónico |
C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




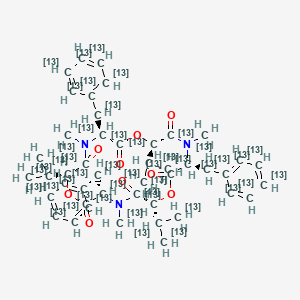
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
